

Unveiling 4-(2-furyl)benzoic acid: A Journey Through its Discovery and Synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-(2-furyl)benzoic Acid**

Cat. No.: **B1312025**

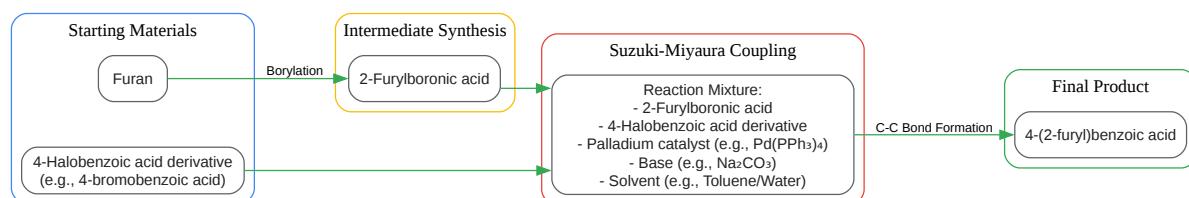
[Get Quote](#)

For Immediate Release

[City, State] – [Date] – **4-(2-furyl)benzoic acid**, a heterocyclic aromatic carboxylic acid, holds a niche but significant position in the landscape of chemical research and development. This technical guide delves into the discovery, history, and synthetic evolution of this compound, providing a comprehensive resource for researchers, scientists, and professionals in drug development.

While the exact date and discoverer of **4-(2-furyl)benzoic acid** remain elusive in readily available historical records, its emergence is intrinsically linked to the advancements in organic synthesis, particularly in the realm of biaryl coupling reactions. The development of methods to connect aromatic rings, such as the furan and benzene moieties in this molecule, paved the way for its creation and subsequent investigation.

Physicochemical Properties


A clear understanding of the physical and chemical characteristics of **4-(2-furyl)benzoic acid** is fundamental for its application in research and development. The following table summarizes its key physicochemical properties.

Property	Value	Reference
Molecular Formula	C ₁₁ H ₈ O ₃	[1][2][3][4]
Molecular Weight	188.18 g/mol	[1]
Melting Point	231 °C	
Boiling Point (Predicted)	345.0 ± 25.0 °C	[5]
Density (Predicted)	1.254 ± 0.06 g/cm ³	[5]
pKa (Predicted)	4.20 ± 0.10	[5]
CAS Number	35461-98-4	[1][4]

Synthetic Pathways: A Modern Perspective

The synthesis of **4-(2-furyl)benzoic acid** is not explicitly detailed in early chemical literature. However, modern synthetic organic chemistry offers several robust methods for its preparation, with palladium-catalyzed cross-coupling reactions being the most prominent. The Suzuki-Miyaura coupling, in particular, provides an efficient route.

A plausible and commonly employed synthetic strategy involves the coupling of a boronic acid derivative of one aromatic ring with a halide of the other. The following workflow illustrates a general Suzuki-Miyaura coupling approach for the synthesis of **4-(2-furyl)benzoic acid**.

[Click to download full resolution via product page](#)

Figure 1: Generalized Suzuki-Miyaura coupling workflow for the synthesis of **4-(2-furyl)benzoic acid**.

Experimental Protocol: Suzuki-Miyaura Coupling

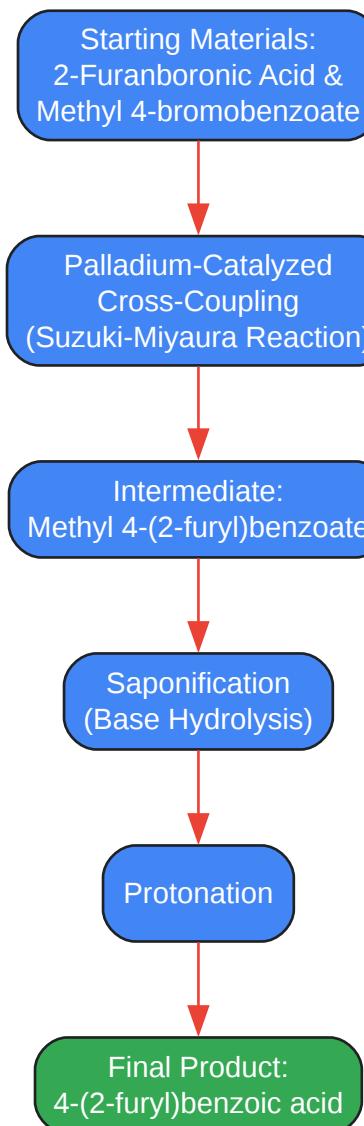
The following provides a generalized experimental protocol for the synthesis of **4-(2-furyl)benzoic acid** via a Suzuki-Miyaura cross-coupling reaction. Specific reaction conditions, such as catalyst choice, base, and solvent system, may require optimization for yield and purity.

Materials:

- 2-Furanboronic acid
- Methyl 4-bromobenzoate
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
- Triphenylphosphine (PPh_3)
- Potassium carbonate (K_2CO_3)
- Toluene
- Ethanol
- Water
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Ethyl acetate
- Brine
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- Reaction Setup: In a round-bottom flask, combine methyl 4-bromobenzoate (1 equivalent), 2-furanboronic acid (1.2 equivalents), and potassium carbonate (2 equivalents).
- Solvent Addition: Add a 3:1 mixture of toluene and water to the flask.
- Catalyst Addition: Add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents) to the reaction mixture.
- Reaction Execution: Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 4-(2-furyl)benzoate.
- Hydrolysis: Dissolve the crude ester in a mixture of ethanol and aqueous sodium hydroxide solution. Heat the mixture to reflux for 2-4 hours.
- Acidification and Isolation: Cool the reaction mixture and acidify with hydrochloric acid until a precipitate forms. Collect the solid by vacuum filtration, wash with cold water, and dry to yield **4-(2-furyl)benzoic acid**.
- Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).


Historical and Potential Applications

Historically, the applications of **4-(2-furyl)benzoic acid** have not been extensively documented in mainstream chemical literature. However, its structural motif, combining a furan ring and a benzoic acid moiety, suggests potential in several areas of research, particularly in medicinal chemistry and materials science.

- Medicinal Chemistry: Furan and benzoic acid derivatives are known to exhibit a wide range of biological activities.^[6]^[7] The unique combination in **4-(2-furyl)benzoic acid** makes it a scaffold of interest for the design and synthesis of novel therapeutic agents. Its potential as an intermediate in the synthesis of more complex biologically active molecules is an area of active exploration.
- Materials Science: Aromatic carboxylic acids are often used as building blocks for polymers, metal-organic frameworks (MOFs), and liquid crystals. The rigid, planar structure of **4-(2-furyl)benzoic acid** could be leveraged in the development of new materials with specific electronic or photophysical properties.

Logical Relationship of Synthetic Steps

The synthesis of **4-(2-furyl)benzoic acid** from its precursors follows a logical progression of chemical transformations. The diagram below outlines the key relationships in the synthetic pathway.

[Click to download full resolution via product page](#)

Figure 2: Logical flow of the synthesis of **4-(2-furyl)benzoic acid**.

Conclusion

While the early history of **4-(2-furyl)benzoic acid** is not well-documented, its synthesis is readily achievable through modern organic chemistry techniques. The compound's unique structure presents opportunities for further exploration in both medicinal chemistry and materials science. This guide provides a foundational understanding for researchers looking to work with this intriguing molecule, from its fundamental properties to its synthetic preparation. As research continues, the full potential of **4-(2-furyl)benzoic acid** is yet to be unlocked.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-(Fur-2-yl)benzoic acid | C11H8O3 | CID 5138791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pschemicals.com [pschemicals.com]
- 3. 4-Furan-2-yl-benzoic acid | CymitQuimica [cymitquimica.com]
- 4. 4-(FURAN-2-YL)BENZOIC ACID | CAS 35461-98-4 [matrix-fine-chemicals.com]
- 5. 4-(2-FURYL)BENZOIC ACID CAS#: 35461-98-4 [amp.chemicalbook.com]
- 6. Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from *Bjerkandera adusta* Targeting Proteostasis Network Modules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Unveiling 4-(2-furyl)benzoic acid: A Journey Through its Discovery and Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1312025#discovery-and-history-of-4-2-furyl-benzoic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com